molecular formula C10H9BrF4O B13546595 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene

Cat. No.: B13546595
M. Wt: 301.07 g/mol
InChI Key: CVSPSWLFGHXRKR-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene is a fluorinated aromatic compound featuring a brominated ethyl side chain modified with a trifluoroethoxy group. Its synthesis typically involves reacting 1-(bromomethyl)-4-fluorobenzene with potassium carbonate in dimethylformamide (DMF), followed by purification via column chromatography . The trifluoroethoxy group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C10H9BrF4O

Molecular Weight

301.07 g/mol

IUPAC Name

1-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]-4-fluorobenzene

InChI

InChI=1S/C10H9BrF4O/c11-5-9(16-6-10(13,14)15)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2

InChI Key

CVSPSWLFGHXRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CBr)OCC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 2-bromo-1-(2,2,2-trifluoroethoxy)ethane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include a 4-fluorophenyl ring , a brominated ethyl chain , and a trifluoroethoxy group . Below is a comparison with analogs from the evidence:

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Key Functional Groups Key Differences
Target Compound 4-F, 2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl Bromo, trifluoroethoxy, fluorobenzene Reference structure
1-(2-Bromo-1-(TFE)ethyl)-2-methylbenzene 2-Me, 2-Bromo-1-(TFE)ethyl Methyl, TFE Methyl vs. fluoro on benzene; discontinued status
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 4-Br, 2-F, 1-TFMethoxy Bromo, fluoro, trifluoromethoxy Trifluoromethoxy replaces ethyl-TFE chain
1-(2-Azido-1-(TFE)ethyl)-4-bromobenzene 4-Br, 2-Azido-1-TFEethyl Azido, TFE Azide vs. bromo on ethyl chain
  • Electronic Effects: The trifluoroethoxy group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic aromatic substitution resistance compared to non-fluorinated ethoxy analogs .

Biological Activity

1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene is a fluorinated organic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of bromine and trifluoroethoxy groups, suggests potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₀H₈BrF₄O
  • Molecular Weight : 303.07 g/mol

Structural Representation :

  • SMILES : BrCC(F)(F)F
  • InChIKey : TZNJHEHAYZJBHR-UHFFFAOYAE

Pharmacological Properties

Research indicates that fluorinated compounds often exhibit distinct biological activities due to the influence of fluorine on molecular interactions. The presence of the trifluoroethoxy group in this compound may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can possess antimicrobial properties. For instance, similar fluorinated compounds have shown effectiveness against various bacterial strains, indicating a potential for 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene to exhibit similar effects.
  • Anticancer Potential : Fluorinated aromatic compounds have been investigated for their anticancer properties. The structural modifications introduced by the bromine and trifluoroethoxy groups may enhance the selectivity and potency of this compound against cancer cell lines.
  • Neuroactive Effects : Some studies have explored the neuroactive properties of fluorinated compounds. Given its structure, there is a hypothesis that this compound could interact with neurotransmitter systems or exhibit neuroprotective effects.

Toxicity Profile

The toxicity of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene is an essential consideration for its application in pharmaceuticals:

  • Acute Toxicity : Initial assessments suggest that compounds with similar structures can pose risks upon skin contact or ingestion. It is crucial to handle this compound with appropriate safety measures due to its potential irritant effects on skin and eyes.
  • Chronic Toxicity Studies : Ongoing research into chronic exposure effects is necessary to fully understand the long-term implications of using this compound in therapeutic settings.

Case Studies

Several case studies have highlighted the biological activity of related fluorinated compounds:

  • Case Study 1 : A study on fluorinated benzene derivatives indicated significant antimicrobial activity against Staphylococcus aureus, suggesting that structural modifications could lead to enhanced efficacy in treating bacterial infections.
  • Case Study 2 : Research involving fluorinated compounds in cancer therapy demonstrated that specific substitutions could lead to increased apoptosis in cancer cells. This provides a promising avenue for further exploration of 1-(2-Bromo-1-(2,2,2-trifluoroethoxy)ethyl)-4-fluorobenzene as a potential anticancer agent.

Data Summary Table

PropertyValue
Molecular FormulaC₁₀H₈BrF₄O
Molecular Weight303.07 g/mol
Antimicrobial ActivityPotential (needs further study)
Anticancer ActivityPromising (case studies)
Acute ToxicityIrritant (skin/eyes)

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